3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic structures, making it an interesting subject for chemical research and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:
Formation of the Aromatic Sulfone: The initial step involves the sulfonation of a phenyl ring. This can be achieved by reacting 4-methylsulfonylbenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Formation of the Piperidine Derivative: The next step involves the synthesis of the piperidine derivative. This can be done by reacting tetrahydro-2H-thiopyran with piperidine under suitable conditions, often involving a base such as sodium hydride.
Coupling Reaction: The final step is the coupling of the sulfone and piperidine derivatives. This can be achieved through a nucleophilic substitution reaction, where the piperidine derivative is reacted with the sulfone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nitric acid, bromine, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, this compound could be used to study the effects of sulfonyl and piperidine groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
Potential pharmaceutical applications include the development of new drugs. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique combination of functional groups may impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide would depend on its specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds with biological targets, while the piperidine and thiopyran rings could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S2/c1-28(25,26)20-5-2-17(3-6-20)4-7-21(24)22-16-18-8-12-23(13-9-18)19-10-14-27-15-11-19/h2-3,5-6,18-19H,4,7-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJJUNRPZKXIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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